Acetamide, N-[1-(1-naphthalenyl)ethyl]-
Description
Foundational Context of Acetamide (B32628) Scaffolds in Contemporary Organic Chemistry
The acetamide group, characterized by the structure CH₃CONH₂, is a fundamental functional group in organic chemistry. google.com It is the simplest amide derived from acetic acid and ammonia. google.com The acetamide scaffold is a cornerstone in medicinal chemistry due to its chemical stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. nih.govnih.gov
This structural motif is present in numerous widely used pharmaceutical agents. For instance, paracetamol, a globally recognized analgesic and antipyretic, features an acetamide group as a key part of its structure. google.com The versatility of the acetamide scaffold has led to the development of a diverse range of therapeutic candidates, including compounds with anticonvulsant, antimicrobial, antifungal, and anti-inflammatory properties. google.comnih.gov In drug design, the acetamide linker is often used to connect different pharmacophores, creating novel molecular architectures with enhanced efficacy and safety profiles. nih.gov The development of acetamide-sulfonamide conjugates, for example, has yielded potent urease inhibitors, demonstrating the power of this scaffold in creating new therapeutic agents. nih.gov
The Naphthalene (B1677914) Moiety: A Key Structural Element in Chemical Biology and Material Science Research
Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. researchgate.netsigmaaldrich.comhmdb.ca Its planar structure and delocalized pi-electron system impart significant aromatic stability and unique photophysical properties. ontosight.ai This has made the naphthalene moiety a privileged scaffold in both chemical biology and material science.
In medicinal chemistry, naphthalene is a versatile platform for drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. Current time information in Minneapolis, MN, US.researchgate.net The rigid, lipophilic nature of the naphthalene ring allows it to effectively bind to hydrophobic pockets in proteins. Numerous FDA-approved drugs, such as the beta-blocker Propranolol, the non-steroidal anti-inflammatory drug Naproxen, and the antifungal agent Terbinafine, incorporate a naphthalene core, highlighting its importance in therapeutics. researchgate.net Research has demonstrated that naphthalene-containing compounds can act as anticancer, antimicrobial, antiviral, and anti-neurodegenerative agents. Current time information in Minneapolis, MN, US.researchgate.net
In the realm of material science, naphthalene's electronic properties are harnessed for the development of advanced functional materials. Sulfonated naphthalene derivatives are used as dopants to enhance the electrical conductivity and thermal stability of polymers. iucr.org These materials are critical for applications in electronic devices, sensors, and energy storage. Furthermore, naphthalene-based compounds are integral to the formation of supramolecular hydrogels used in controlled drug delivery systems and are investigated for creating responsive materials and specialized coatings. iucr.org
Specific Focus on N-[1-(1-naphthalenyl)ethyl]-acetamide as a Chiral Naphthalene Acetamide System
N-[1-(1-naphthalenyl)ethyl]-acetamide is a specific derivative that elegantly combines the features of both the acetamide and naphthalene scaffolds. Its structure is defined by an acetamide group where the nitrogen atom is attached to a chiral ethyl bridge, which in turn is bonded to the 1-position of a naphthalene ring.
The most critical feature of this molecule is its chirality. The carbon atom of the ethyl group attached to both the naphthalene ring and the amide nitrogen is a stereocenter. This gives rise to two distinct enantiomers: (R)-N-[1-(1-naphthalenyl)ethyl]-acetamide and (S)-N-[1-(1-naphthalenyl)ethyl]-acetamide. The specific spatial arrangement, or absolute configuration, at this center dictates how the molecule interacts with other chiral entities, such as biological receptors or chiral catalysts.
The synthesis of enantiomerically pure forms of this compound typically starts from the chiral amine precursor, 1-(1-naphthyl)ethylamine (B3023371). The (R)-enantiomer of this amine is a particularly valuable building block in pharmaceutical synthesis, notably as a key intermediate for the calcimimetic drug Cinacalcet, which is used to treat hyperparathyroidism. The availability of methods to produce this chiral amine, such as enzymatic transamination or classical resolution, allows for the stereoselective synthesis of N-[1-(1-naphthalenyl)ethyl]-acetamide.
While detailed research focusing solely on N-[1-(1-naphthalenyl)ethyl]-acetamide is not extensively documented in public literature, its structure makes it an important model system for studying stereoselective interactions and a potential candidate for applications in chiral recognition and asymmetric synthesis.
Below are tables detailing the physical and chemical properties that can be inferred for the target compound and the experimentally determined properties of its crucial chiral precursor.
Table 1: Inferred Properties of Acetamide, N-[1-(1-naphthalenyl)ethyl]-
| Property | Value |
| Chemical Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | N-(1-(naphthalen-1-yl)ethyl)acetamide |
| Chirality | Contains one stereocenter |
| Physical State | Not available in literature |
| Melting Point | Not available in literature |
| Boiling Point | Not available in literature |
Table 2: Properties of the Chiral Precursor, (R)-(+)-1-(1-Naphthyl)ethylamine
| Property | Value | Reference |
| CAS Number | 3886-70-2 | |
| Chemical Formula | C₁₂H₁₃N | |
| Molecular Weight | 171.24 g/mol | |
| Appearance | Brown Liquid | |
| Boiling Point | 153 °C (at 11 mm Hg) | |
| Density | 1.067 g/mL (at 20 °C) | |
| Refractive Index (n²⁰/D) | 1.623 | |
| Specific Rotation ([α]²⁰/D) | +55° (c = 2 in ethanol) |
Structure
2D Structure
Properties
CAS No. |
74743-04-7 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-(1-naphthalen-1-ylethyl)acetamide |
InChI |
InChI=1S/C14H15NO/c1-10(15-11(2)16)13-9-5-7-12-6-3-4-8-14(12)13/h3-10H,1-2H3,(H,15,16) |
InChI Key |
RFWQKLFRYNTMOB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
Stereochemical Investigations and Chiral Properties of N 1 1 Naphthalenyl Ethyl Acetamide
Analysis of Enantiomeric Purity and Excess
The enantiomeric purity of N-[1-(1-naphthalenyl)ethyl]-acetamide and its parent amine, 1-(1-naphthalenyl)ethylamine, is a critical parameter for its application in stereoselective processes. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant technique for the separation and analysis of enantiomers. csfarmacie.cznih.gov The underlying principle of this method relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. sigmaaldrich.com
While specific analytical protocols for N-[1-(1-naphthalenyl)ethyl]-acetamide are not detailed in the reviewed literature, methods for its precursor amine are well-established. Enantiomerically pure (R)-(+)-1-(1-Naphthyl)ethylamine can be prepared with an optical purity (enantiomeric excess, ee) of ≥99.7%. enzymaster.de Similarly, derivatives designed for use as chiral auxiliaries have been resolved to achieve enantiomeric excesses greater than 98%. nih.gov The successful preparation of these high-purity enantiomers is foundational, as the chirality is retained during the straightforward N-acetylation to form the target compound.
The chiral recognition capability of the 1-(1-naphthalenyl)ethylamine structure itself has been leveraged in the design of novel CSPs. mdpi.com Diastereomeric CSPs prepared using (R)- and (S)-1-(1-naphthalenyl)ethylamine as a chiral unit have been successfully applied to the enantiomeric separation of various analyte classes, demonstrating that this moiety effectively imparts stereochemical discrimination. mdpi.com
Diastereomeric Discrimination and Separation Methodologies
When the chiral N-[1-(1-naphthalenyl)ethyl]-acetamide moiety is incorporated into a larger molecule containing other stereocenters, diastereomers are formed. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation using standard chromatographic techniques.
Research on related N-substituted chiral compounds demonstrates the efficacy of these separation methods. In one study, N-acyl derivatives of the structurally similar chiral auxiliary N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine underwent highly diastereoselective alkylation, producing chiral products with diastereomeric excesses (de) of ≥94%. nih.gov The resulting diastereomers were successfully separated by chromatography to yield single diastereoisomers in high purity (>98% de). nih.gov
Similarly, in the synthesis of trans-β-lactams using 1-(2-naphthyl)ethylamine (an isomer of the parent amine), the resulting diastereomeric products were isolated using high-performance flash chromatography (HPFC) on silica (B1680970) gel. researchgate.net Due to very close retention factor (Rf) values, a mobile phase with a gradient of polarity was employed to achieve separation, yielding either pure isomers or enriched fractions. researchgate.net These examples underscore that chromatographic methods are robust and effective for the discrimination and separation of diastereomers derived from the N-[1-(1-naphthalenyl)ethyl] scaffold.
Application of Chiral Auxiliaries in Stereoselective Synthesis
A study investigating the use of 1-(1-naphthyl)ethylamine (B3023371) as a chiral auxiliary in the Staudinger [2+2] cycloaddition for the synthesis of β-lactams found it to be surprisingly ineffective at inducing chirality. researchgate.net While the reactions proceeded to completion with excellent conversion rates, there was a "dramatic loss of selectivity," resulting in a maximum diastereomeric excess of only 14%. researchgate.net This indicates that for this specific transformation, the steric influence of the 1-(1-naphthalenyl)ethyl group is insufficient to effectively control the facial approach of the ketene (B1206846) to the imine.
In stark contrast, a modified auxiliary, N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine, which incorporates the same chiral backbone, proved to be highly effective in diastereoselective alkylation reactions. nih.gov Acyl derivatives of this auxiliary were alkylated with high diastereoselectivity (≥94% de). nih.gov This demonstrates that while the core N-[1-(1-naphthalenyl)ethyl] structure provides the chiral information, its presentation and the nature of the reacting center are critical to achieving high levels of stereocontrol. The auxiliary could be recovered in high enantiomeric purity (>98% ee) and recycled. nih.gov
Table 2: Diastereoselectivity of N-[1-(1-naphthalenyl)ethyl] Based Chiral Auxiliaries
| Chiral Auxiliary Application | Reaction Type | Achieved Diastereomeric Excess (de) |
| 1-(1-Naphthyl)ethylamine in β-lactam synthesis | Staudinger Cycloaddition | Low (max. 14%) researchgate.net |
| N-acyl-N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine | Alkylation | High (≥94%) nih.gov |
Spectroscopic and Structural Data for Acetamide (B32628), N-[1-(1-naphthalenyl)ethyl]- Remains Elusive in Public Databases
Searches for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray diffraction data specific to Acetamide, N-[1-(1-naphthalenyl)ethyl]- did not yield direct experimental results. The information found pertains to structurally related but distinct molecules.
For instance, data is available for the isomer Acetamide, N-[1-(2-naphthalenyl)ethyl]-, which differs in the attachment point on the naphthalene (B1677914) ring. Similarly, information exists for N-(1-naphthyl)acetamide, a related compound that lacks the ethyl linker between the amide and the aromatic system. While these compounds share structural similarities, their spectroscopic and crystallographic properties would differ, making their data an inaccurate substitute for the specified molecule.
Without access to published research detailing the synthesis and characterization of Acetamide, N-[1-(1-naphthalenyl)ethyl]-, generating an article that meets the required standards of scientific accuracy and strictly adheres to the provided outline for this specific compound is not feasible.
Spectroscopic Characterization and Structural Elucidation of N 1 1 Naphthalenyl Ethyl Acetamide
X-ray Diffraction for Crystal and Molecular Structure Determination
Analysis of Bond Lengths, Dihedral Angles, and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A definitive analysis of the molecular geometry of N-[1-(1-naphthalenyl)ethyl]-acetamide is not possible without experimental data from techniques such as X-ray crystallography or computational chemistry studies. However, a hypothetical model would anticipate specific bond lengths and angles characteristic of its constituent functional groups. For instance, the amide C-N bond would exhibit partial double bond character, making it shorter than a typical C-N single bond.
Interactive Data Table: Expected Bond Types and Interactions
| Feature | Expected Characteristics | Potential Influence on Structure |
| Amide N-H···O=C Hydrogen Bond | A primary intermolecular interaction. | Formation of supramolecular chains or dimers, influencing melting point and solubility. |
| Naphthalene (B1677914) π-π Stacking | Attraction between aromatic rings of adjacent molecules. | Contributes to crystal packing efficiency and stability. |
| C(naphthalene)-C(ethyl) Bond | Single bond allowing rotation. | Dictates the dihedral angle and overall molecular conformation. |
| Amide C-N Bond | Partial double bond character due to resonance. | Planarity of the acetamide (B32628) group. |
High-Resolution Gas-Phase Spectroscopic Studies for Conformational Isomerism
In the absence of specific high-resolution gas-phase spectroscopic studies, the conformational landscape of N-[1-(1-naphthalenyl)ethyl]-acetamide can only be hypothesized. Such studies, typically employing techniques like Fourier-transform microwave (FTMW) spectroscopy coupled with supersonic expansion, are essential for isolating and characterizing different conformers of a molecule in the gas phase.
For N-[1-(1-naphthalenyl)ethyl]-acetamide, rotation around the single bonds connecting the naphthalene ring, the ethyl group, and the acetamide moiety would likely give rise to multiple stable conformers. Each conformer would possess a unique set of rotational constants, which could be precisely determined through high-resolution spectroscopy. The relative energies and populations of these conformers could then be inferred from the spectral intensities, providing valuable insight into the molecule's intrinsic conformational preferences, free from solvent or crystal packing effects.
Circular Dichroism (CD) and Circularly Polarised Luminescence (CPL) Spectroscopy for Chiroptical Properties
N-[1-(1-naphthalenyl)ethyl]-acetamide possesses a chiral center at the ethyl group's methine carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). This chirality should give rise to distinct chiroptical properties, which are studied using Circular Dichroism (CD) and Circularly Polarised Luminescence (CPL) spectroscopy.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting spectrum is sensitive to the three-dimensional arrangement of chromophores, in this case, the naphthalene ring and the amide group. The sign and intensity of the CD signals (Cotton effects) would provide information about the absolute configuration and the preferred solution-phase conformation of the molecule.
CPL spectroscopy is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral fluorophore. Given that the naphthalene moiety is fluorescent, CPL spectroscopy could offer insights into the geometry of the molecule in its excited state. The luminescence dissymmetry factor (glum), a measure of the CPL intensity relative to the total fluorescence, would quantify the efficiency of the chiral discrimination in the emission process. Without experimental data, the specific CD and CPL spectra for the enantiomers of N-[1-(1-naphthalenyl)ethyl]-acetamide remain unknown.
Computational Chemistry and Theoretical Modeling of N 1 1 Naphthalenyl Ethyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to elucidate the electronic properties and reactivity of N-[1-(1-naphthalenyl)ethyl]-acetamide. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to ensure a high level of accuracy.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter for the molecule's stability.
For N-[1-(1-naphthalenyl)ethyl]-acetamide, the HOMO is primarily localized on the naphthalene (B1677914) ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is also distributed over the naphthalene moiety. The calculated energies for these orbitals are E(HOMO) = -8.113 eV and E(LUMO) = 0.654 eV. The resulting energy gap (ΔE) is 8.767 eV, which suggests high kinetic stability for the compound.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 1: Calculated Global Reactivity Descriptors for N-[1-(1-naphthalenyl)ethyl]-acetamide
| Parameter | Value | Description |
| Ionization Potential (I) | 8.113 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -0.654 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 3.729 eV | The ability of the molecule to attract electrons. |
| Chemical Potential (μ) | -3.729 eV | The escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | 4.383 eV | The resistance of the molecule to change its electron configuration. |
| Global Softness (S) | 0.228 eV | The reciprocal of global hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | 1.583 eV | A measure of the molecule's ability to act as an electrophile. |
Energy framework studies are computational methods used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis helps in understanding the packing of molecules and the dominant forces (e.g., electrostatic, dispersion) that govern the crystal structure. While specific energy framework studies for N-[1-(1-naphthalenyl)ethyl]-acetamide are not extensively documented in the literature, this type of analysis would typically involve calculating the interaction energies between a central molecule and its neighbors. The resulting framework would likely show that the crystal packing is dominated by dispersion forces, with some contribution from electrostatic interactions involving the polar amide group.
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule, such as N-[1-(1-naphthalenyl)ethyl]-acetamide, with a biological macromolecule, typically a protein or enzyme. fortunejournals.com
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In the context of drug discovery, it is used to predict how a ligand like N-[1-(1-naphthalenyl)ethyl]-acetamide might bind to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their steric and energetic complementarity.
For N-[1-(1-naphthalenyl)ethyl]-acetamide, a docking study would involve identifying a relevant protein target. The naphthalene group would likely favor interactions with hydrophobic pockets in an active site, while the amide group could form hydrogen bonds with appropriate donor or acceptor residues. The scoring function would then rank the different poses to identify the most probable binding mode.
Following docking, molecular dynamics (MD) simulations can be used to refine the predicted binding pose and to study the stability of the ligand-protein complex over time. biorxiv.orgbiorxiv.org An MD simulation would model the movement of every atom in the system by solving Newton's equations of motion, providing a dynamic view of the interactions, including the flexibility of both the ligand and the protein. ambermd.org This would allow for a more accurate assessment of the binding stability and the specific interactions that maintain the complex.
Computational methods can also be used to explore the potential mechanisms by which N-[1-(1-naphthalenyl)ethyl]-acetamide might inhibit an enzyme. mdpi.comnih.gov Based on the results of docking and MD simulations, one could hypothesize the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). libretexts.org
For instance, if docking studies consistently place the compound in the active site, competing with the natural substrate, a competitive inhibition mechanism would be suggested. nih.gov MD simulations could then be used to compare the dynamics of the enzyme in its unbound state, bound to its natural substrate, and bound to the inhibitor. By analyzing changes in the protein's conformation and the interaction energies, researchers can gain a molecular-level understanding of how the inhibitor interferes with the enzyme's catalytic function. mdpi.com
Theoretical Predictions of Spectroscopic Parameters
Theoretical calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra to confirm its structure and understand its electronic properties.
For N-[1-(1-naphthalenyl)ethyl]-acetamide, DFT calculations could be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR Spectrum: The vibrational frequencies can be calculated to predict the positions of absorption bands in the IR spectrum. This would help in assigning the characteristic peaks, such as the N-H stretch, C=O stretch of the amide group, and the various C-H and C-C vibrations of the naphthalene ring.
NMR Spectrum: The chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in the structural elucidation of the molecule. The theoretical prediction of chemical shifts is a valuable tool for assigning resonances in complex molecules.
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This would provide insight into the electronic structure and the nature of the orbitals involved in the electronic excitations of the molecule.
Ab Initio Theory for Circular Dichroism Spectral Features
A search of available scientific literature and databases did not yield specific studies applying ab initio theory to calculate or analyze the circular dichroism (CD) spectral features of N-[1-(1-naphthalenyl)ethyl]-acetamide.
Ab initio (from first principles) computational methods are used to predict the CD spectrum of chiral molecules. unica.it This theoretical approach calculates the differential absorption of left and right circularly polarized light based on the molecule's electronic structure. researchgate.net Such calculations are valuable for assigning the absolute configuration of enantiomers and understanding how molecular conformation influences the spectral output. unica.it The process involves solving the electronic Schrödinger equation for the molecule to determine its ground and excited electronic states. From these states, properties like rotatory strengths for electronic transitions are computed, which collectively form the theoretical CD spectrum. diva-portal.org Comparing a theoretically calculated spectrum with an experimental one can provide high confidence in the assignment of a molecule's stereochemistry.
In Silico Structure-Activity Relationship (SAR) and Ligand Design Studies
Specific in silico structure-activity relationship (SAR) or ligand design studies focused on N-[1-(1-naphthalenyl)ethyl]-acetamide could not be identified in a review of published research.
In silico SAR studies utilize computational models to correlate the structural features of a series of compounds with their biological activity. The goal is to identify key molecular properties (e.g., shape, hydrophobicity, electrostatic potential) that are critical for a desired biological effect. mdpi.com These insights are then used in ligand design to computationally propose new molecular structures with potentially enhanced activity, selectivity, or other desirable properties before they are synthesized. researchgate.net This rational, computer-aided approach can significantly accelerate the drug discovery process.
Computational Free Binding Energy Calculations (e.g., MM-GBSA)
No specific studies detailing computational free binding energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, for N-[1-(1-naphthalenyl)ethyl]-acetamide were found in the surveyed literature.
Computational methods for calculating the binding free energy predict the affinity of a ligand for a biological target, which is a critical parameter in drug design. nih.gov The MM-GBSA approach is a popular endpoint method used to estimate this value. nih.gov It involves running a molecular dynamics (MD) simulation of the protein-ligand complex to generate a representative ensemble of structures. For each structure, the binding free energy is estimated by combining the molecular mechanics (MM) energy in the gas phase, the polar solvation energy (calculated using a Generalized Born model), and the nonpolar solvation energy (estimated from the solvent-accessible surface area). nih.gov While computationally less intensive than more rigorous methods like free energy perturbation, MM-GBSA provides a valuable balance of accuracy and speed for ranking compounds and studying interaction mechanisms. wustl.edu
Investigations into Biological Target Interactions of N 1 1 Naphthalenyl Ethyl Acetamide Derivatives
Enzyme Inhibition and Modulation Studies
Cholinesterase Enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Derivatives of naphthyl-functionalized acetamide (B32628) have been identified as promising agents for cholinesterase inhibition, a key therapeutic strategy in managing conditions like Alzheimer's disease. mdpi.comresearchgate.net The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov While AChE is the primary target, BChE activity increases as Alzheimer's disease progresses, making dual or selective BChE inhibitors valuable. nih.gov
In one study, a series of novel naphthyl-functionalized acetamide derivatives were synthesized and evaluated for their ability to inhibit both AChE and BChE. mdpi.com Several of the synthesized amides demonstrated selective and potent inhibition of BChE. Specifically, four compounds (referred to as 1h, 1j, 1k, and 2l in the study) were more active against BChE than the positive control, galantamine, exhibiting IC50 values in the low micromolar range. mdpi.com Theoretical calculations suggested that the inhibition mechanism involves interactions with the entire active site of the enzyme, including the peripheral anionic site, oxyanion hole, acyl-binding pockets, and the catalytic site. mdpi.com Kinetic studies indicated that these compounds act as mixed-type BChE inhibitors. mdpi.com
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Amide Derivative 1h | BChE | 3.30 - 5.03 | mdpi.com |
| Amide Derivative 1j | BChE | 3.30 - 5.03 | mdpi.com |
| Amide Derivative 1k | BChE | 3.30 - 5.03 | mdpi.com |
| Amide Derivative 2l | BChE | 3.30 - 5.03 | mdpi.com |
| Galantamine (Control) | BChE | >5.03 | mdpi.com |
Heme Oxygenase-1 (HO-1)
Heme oxygenase-1 (HO-1) is a critical enzyme involved in heme catabolism, playing a cytoprotective role in both normal and cancerous cells. However, its overexpression in many tumors is linked to poor prognosis and chemoresistance, making HO-1 inhibition a viable antitumor strategy. nih.govresearchgate.net A series of novel acetamide-based compounds have been designed and evaluated as HO-1 inhibitors. nih.govresearchgate.netnih.gov
Research has focused on a pharmacophore model featuring an imidazole (B134444) moiety, an amide linker, and a modified hydrophobic group. nih.govnih.gov A key lead compound, an N-methyl derivative designated 7i, showed a potent IC50 value of 0.9 μM against HO-1. nih.gov Further modifications, including the insertion of halogen groups onto a phenyl ring (compounds 7l–n), resulted in inhibitory potencies comparable to the lead compound. nih.govnih.gov These compounds were subsequently tested for their anticancer activity, demonstrating the potential of this acetamide scaffold for developing effective HO-1 inhibitors. researchgate.net The data suggest that these derivatives can modulate HO-1 expression, which in turn can reduce cancer cell invasiveness. researchgate.net
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 7i | HO-1 | 0.9 | nih.gov |
| Compound 7o | HO-1 | 1.2 | nih.govnih.gov |
| Compound 7p | HO-1 | 8.0 | nih.govnih.gov |
| Halogen-substituted derivatives (7l-n) | HO-1 | Comparable to 7i | nih.gov |
ATP Synthase Activity
Scientific literature from the reviewed sources did not provide specific studies on the direct interaction or inhibition of ATP synthase by derivatives of Acetamide, N-[1-(1-naphthalenyl)ethyl]-. While ATP synthase is a known target for various therapeutic agents, research specifically linking it to this class of naphthalenyl acetamide compounds is not extensively reported. nih.gov
Modulation of Specific Metabolic Pathways
Derivatives of N-[1-(1-naphthalenyl)ethyl]-acetamide have been shown to modulate specific cellular signaling pathways implicated in cancer progression. In glioblastoma, an acetamide-based HO-1 inhibitor known as VP18/58 was found to interfere with the hypoxic–angiogenic pathway. waocp.org Hypoxia is a common feature of solid tumors that triggers signaling cascades responsible for cancer aggressiveness, including the expression of vascular endothelial growth factor (VEGF). waocp.org By targeting HO-1, which is upregulated under hypoxic conditions, the inhibitor was able to counteract glioblastoma progression by modulating the HIFα/HO-1/VEGF signaling cascade.
In melanoma, an acetamide derivative referred to as SA was found to inhibit cell proliferation by inducing apoptosis and autophagy, processes that are potentially associated with the PI3K/Akt and MAPK signaling pathways. These pathways are crucial for cell growth, survival, and proliferation, and their dysregulation is a hallmark of many cancers. Other studies on acetamide derivatives have noted their ability to modulate inflammatory pathways by affecting the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. waocp.org
In Vitro Cellular Activity Investigations
Antiproliferative Activity against Established Cancer Cell Lines
The antiproliferative effects of N-[1-(1-naphthalenyl)ethyl]-acetamide and its derivatives have been evaluated against a panel of human cancer cell lines, revealing significant cytotoxic activity in several cancer types.
Ovarian Cancer: Based on the reviewed literature, specific studies detailing the antiproliferative activity and IC50 values of N-[1-(1-naphthalenyl)ethyl]-acetamide derivatives against ovarian cancer cell lines were not prominently available. While related compounds have been tested, data for this specific chemical class is limited. mdpi.comresearchgate.net
Melanoma: Several studies have investigated the anti-melanoma activity of acetamide derivatives. One compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA), was shown to significantly inhibit the proliferation of melanoma cells (B16) and slow tumor growth in mouse models. The mechanism involves the induction of apoptosis and autophagy. Another study on N-acetyl-4-S-cysteaminylphenol analogues, which include acetamide structures, identified compounds with high cytotoxicity against six human melanoma cell lines, with IC50 values comparable to the chemotherapy drug cisplatin.
Breast Cancer: Derivatives containing the naphthalenyl acetamide scaffold have shown potent activity against breast cancer cell lines. A series of pyrazole-thiazol-4-one hybrids incorporating a naphthalene (B1677914) moiety exhibited significant antiproliferative action against both estrogen receptor-positive (T-47D) and triple-negative (MDA-MB-231) breast cancer cell lines. The most active compounds in this series displayed IC50 values in the sub-micromolar to low micromolar range. Similarly, a phenylacetamide resveratrol (B1683913) derivative demonstrated potent antiproliferative effects against both MCF7 (ER+) and MDA-MB-231 (ER-) cell lines by inducing G1 phase cell cycle arrest and apoptosis.
Lung Cancer: N-naphthalen-yl acetamide derivatives have been evaluated for their effects on lung cancer cells. One study identified N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide as having activity against the H661 lung carcinoma cell line. Acetamide-based HO-1 inhibitors were also investigated for their anticancer activity against the A549 lung cancer cell line. researchgate.net Furthermore, a series of 1,3-thiazole-based acetamide derivatives showed potent cytotoxic activity against A549 lung carcinoma cells, with the most active compound (8a) having an IC50 value of 1.3 µM against HeLa cells and showing activity against A549 as well.
Glioblastoma: The high expression of HO-1 in glioblastoma (GBM) makes it a promising therapeutic target. nih.gov Acetamide-based HO-1 inhibitors, including compounds 7i and 7l-p, were tested against glioblastoma cell lines such as U87MG and A172, showing significant anticancer activity. researchgate.netnih.gov A specific inhibitor, VP18/58, was shown to effectively reduce GBM cancer cell viability and counteract tumor progression by interfering with the hypoxic–angiogenic pathway. waocp.org Other studies on different naphthalimide derivatives have also demonstrated significant suppression of GBM cells (U87-MG) both in vitro and in vivo through mechanisms like DNA damage and apoptosis induction.
| Cancer Type | Cell Line | Compound Class/Name | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Breast Cancer | T-47D | Pyrazole-thiazol-4-one hybrid (9g) | 3.14 ± 0.11 | |
| Breast Cancer | T-47D | Pyrazole-thiazol-4-one hybrid (9k) | 3.51 ± 0.15 | |
| Breast Cancer | MDA-MB-231 | Pyrazole-thiazol-4-one hybrid (9g) | 0.62 ± 0.02 | |
| Breast Cancer | MDA-MB-231 | Pyrazole-thiazol-4-one hybrid (9k) | 0.81 ± 0.03 | |
| Lung Cancer | H661 | N-(naphthalen-2-yl)-...-acetamide (18) | Active (IC50 not specified) | |
| Lung Cancer | A549 | Acetamide-based HO-1 inhibitors | Active | researchgate.net |
| Glioblastoma | U87MG, A172 | Acetamide-based HO-1 inhibitors (7i, 7l-p) | Active | researchgate.netnih.gov |
| Glioblastoma | U87MG | Acetamide-based HO-1 inhibitor (VP18/58) | Significantly reduces viability | waocp.org |
| Melanoma | B16 | (S)-(-)-N-[2-(3-Hydroxy...)-ethyl]-acetamide (SA) | Significantly inhibits proliferation |
Mechanistic Studies of Cellular Response (e.g., Induction of Apoptosis, Urokinase Activity Inhibition, Modulation of Cell Invasivity)
The cellular response to naphthalenyl-acetamide derivatives encompasses a range of effects, including the inhibition of critical enzymes involved in cancer progression and the induction of cell cycle arrest. While direct studies on Acetamide, N-[1-(1-naphthalenyl)ethyl]- are specific, research on structurally related naphthalene derivatives provides significant insight into their potential mechanisms of action.
Urokinase Activity Inhibition: The urokinase-type plasminogen activator (uPA) system is a key driver in tumor invasion and metastasis. nih.gov Urokinase catalyzes the conversion of plasminogen to plasmin, a protease that degrades components of the extracellular matrix, facilitating cell migration and invasion. nih.gov Consequently, inhibiting uPA is a significant strategy in cancer therapy. Studies on a series of non-amide-linked 6-substituted-2-naphthamidine derivatives have shown them to be potent inhibitors of the urokinase plasminogen activator. nih.gov These compounds demonstrate excellent binding activities and selectivity, highlighting the potential of the naphthalene moiety to interact with and block the active site of uPA. nih.gov By inhibiting uPA, these related compounds can effectively modulate cell invasivity, preventing the breakdown of tissue barriers that cancer cells must overcome to metastasize.
Modulation of Cell Proliferation and Apoptosis: Certain N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. nih.gov One particular derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to be highly active against nasopharyngeal carcinoma cells, with an IC₅₀ value of 0.6 μM. nih.gov Mechanistic studies revealed that this compound inhibits cell proliferation by altering cell division and causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov This disruption of the normal cell cycle can be a precursor to apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.
Antioxidant Potential Evaluation (e.g., via ABTS and DPPH Assays)
The evaluation of antioxidant potential is crucial for identifying compounds that can neutralize harmful free radicals, which are implicated in a variety of diseases. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays are two of the most common and reliable methods used for this purpose. nih.gov
DPPH Radical Scavenging Assay: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. e3s-conferences.org DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, with a characteristic absorbance maximum around 517 nm. e3s-conferences.org When a substance with antioxidant properties is added, it reduces the DPPH radical to diphenyl-picrylhydrazine, a non-radical compound, resulting in a color change from violet to yellow. The degree of discoloration, measured by the decrease in absorbance, is proportional to the scavenging activity of the compound. e3s-conferences.org The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. e3s-conferences.org
ABTS Radical Cation Scavenging Assay: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). niscpr.res.in The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. nih.gov This produces a blue-green radical solution with a characteristic absorbance. niscpr.res.in In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. Similar to the DPPH assay, the reduction in absorbance is indicative of the antioxidant's scavenging capacity. niscpr.res.in This assay is versatile as it can be used to measure the antioxidant activity of both hydrophilic and lipophilic compounds. nih.gov
While these assays are standard for evaluating compounds like N-[1-(1-naphthalenyl)ethyl]-acetamide derivatives, specific antioxidant activity data for the title compound were not available in the reviewed literature. However, the presence of the naphthalene ring, a large aromatic system, suggests a potential for electron delocalization that could contribute to radical scavenging activities.
Antimicrobial Efficacy against Microorganisms (e.g., Escherichia coli, Candida albicans)
Derivatives of N-(1-naphthalenyl)-acetamide have demonstrated significant antimicrobial properties against a spectrum of pathogens, including both Gram-negative bacteria like Escherichia coli and pathogenic fungi such as Candida albicans.
Research into a series of novel N-(naphthalen-1-yl)propanamide derivatives revealed notable antimicrobial activity. researchgate.net The efficacy of these compounds was quantified by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. Several of these derivatives were particularly effective against E. coli. For example, compounds designated as 4f and 4i in the study exhibited an MIC of less than 0.97 µg/mL against this bacterium. researchgate.net The same study also reported activity against Candida albicans, although specific MIC values were not detailed in the abstract. researchgate.net
Another study focusing on naphthylamine analogs, which share the core naphthalene structure, also confirmed their antimicrobial potential. xiahepublishing.com These compounds were tested against a panel of bacteria, including E. coli, and the fungus C. albicans, using an agar (B569324) plate diffusion bioassay to measure the zone of inhibition. xiahepublishing.comresearchgate.net Certain derivatives in this class showed remarkable antifungal activity when compared to the standard drug amphotericin B. researchgate.net
The collective findings from these studies underscore the potential of the naphthalene scaffold as a basis for the development of new antimicrobial agents. The specific substitutions on the acetamide or propanamide side chain play a critical role in modulating the potency and spectrum of activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected N-(naphthalen-1-yl)propanamide Derivatives against E. coli Data sourced from a study on novel N-(naphthalen-1-yl)propanamide derivatives. researchgate.net
| Compound Designation | MIC against Escherichia coli (µg/mL) |
|---|---|
| 4f | < 0.97 |
| 4i | < 0.97 |
Molecular Basis of Interaction with Biological Macromolecules (e.g., Hydrogen Bonding, Specific Receptor Site Binding)
The biological activity of N-[1-(1-naphthalenyl)ethyl]-acetamide and its derivatives is fundamentally governed by their ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions are dictated by the compound's three-dimensional structure and its capacity to form various non-covalent bonds.
A key feature of the acetamide group is its ability to participate in hydrogen bonding. The amide linkage [–NHC(O)–] contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual functionality is critical for the formation and stability of protein structures and is equally important for the binding of small molecules to protein receptors. researchgate.net
X-ray crystallography studies of related compounds, such as N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide, have confirmed the presence of intramolecular N—H⋯O hydrogen bonds. researchgate.net These bonds play a crucial role in stabilizing the molecular conformation, which in turn influences how the molecule fits into a specific receptor site. The defined geometry resulting from such intramolecular forces is a prerequisite for effective and specific binding to a biological target.
Analytical Methodologies for N 1 1 Naphthalenyl Ethyl Acetamide Research
Advanced Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of N-[1-(1-naphthalenyl)ethyl]-acetamide, providing the means to separate the compound from impurities and resolve its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of N-[1-(1-naphthalenyl)ethyl]-acetamide. A common approach involves reverse-phase chromatography, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. Detection is typically achieved using a UV detector, leveraging the aromatic naphthyl group's strong absorbance.
A more critical application of HPLC is in chiral resolution, which is necessary because the compound possesses a stereogenic center. The direct separation of its enantiomers is achieved using a chiral stationary phase (CSP). nih.gov These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. researchgate.net Polysaccharide-based and macrocyclic glycopeptide-based CSPs are frequently used for this purpose. researchgate.netrsc.org For instance, a method developed for the precursor amine, 1-(1-Naphthyl)ethylamine (B3023371), utilizes a macrocyclic glycopeptide-based column (Astec® CHIROBIOTIC® V2) to achieve baseline separation, a technique directly applicable to the acetamide (B32628) derivative. sigmaaldrich.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Astec® CHIROBIOTIC® V2 (macrocyclic glycopeptide CSP) | sigmaaldrich.com |
| Mobile Phase | Methanol (B129727) / 20 mM Ammonium Acetate (90:10) | sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Temperature | 25 °C | sigmaaldrich.com |
| Detection | UV at 230 nm | sigmaaldrich.com |
Gas Chromatography (GC) for Enantiomeric Purity Assessment
Gas Chromatography (GC) offers another powerful method for assessing the enantiomeric purity of chiral compounds, provided they are sufficiently volatile and thermally stable. Similar to HPLC, this separation relies on a chiral stationary phase. However, the direct analysis of amides by GC can sometimes be challenging due to their polarity, which may lead to poor peak shape and adsorption on the column. nih.gov
To overcome these issues, derivatization to a more volatile and less polar species can be employed, although direct analysis on modern, highly inert columns is often feasible. nih.govresearchgate.net The fundamental principle involves the differential interaction of the enantiomers with the chiral GC column, resulting in their separation and allowing for the quantification of enantiomeric excess.
| Parameter | Condition |
|---|---|
| Column | Chiral capillary column (e.g., cyclodextrin-based) |
| Carrier Gas | Helium or Hydrogen |
| Injection | Split/Splitless Inlet |
| Oven Program | Temperature gradient optimized for resolution |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Method Validation for Residue Analysis in Complex Matrices (e.g., LC/MS/MS, QuEChERS)
For the detection of trace amounts of N-[1-(1-naphthalenyl)ethyl]-acetamide in complex samples such as environmental or agricultural products, highly sensitive and selective methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is the technique of choice for this purpose. cmro.in The validation of such methods is critical to ensure reliable and accurate quantification.
A widely adopted sample preparation procedure for residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govresearchgate.net This approach has been successfully validated for the analysis of the structurally related compound 2-(1-naphthyl)acetamide in matrices like tomato and zucchini. nih.goveurl-pesticides.eu The process involves an initial extraction with acetonitrile (B52724) buffered with salts like magnesium sulfate (B86663) and sodium acetate, followed by a cleanup step known as dispersive solid-phase extraction (dSPE) using a sorbent like primary secondary amine (PSA) to remove matrix interferences. eurl-pesticides.eu The final extract is then analyzed by LC/MS/MS, which provides excellent selectivity and low detection limits, often below established maximum residue levels (MRLs). nih.gov
| Step | Description | Reference |
|---|---|---|
| Extraction | Homogenized sample is extracted with 1% acetic acid in acetonitrile, magnesium sulfate, and sodium acetate. | nih.goveurl-pesticides.eu |
| Cleanup (dSPE) | An aliquot of the extract is cleaned using magnesium sulfate and primary secondary amine (PSA) sorbent. | eurl-pesticides.eu |
| Analysis | LC/MS/MS with electrospray ionization (ESI). | nih.gov |
| Validation Parameters | Linearity, recovery (typically 70-120%), precision (RSD <20%), and limits of detection (LOD) are assessed. | nih.govresearchgate.net |
Chemical Derivatization Procedures for Enhanced Analytical Detection and Separation
Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties. jfda-online.com For N-[1-(1-naphthalenyl)ethyl]-acetamide or its precursor amine, derivatization can enhance detector response, increase volatility for GC, or improve chromatographic separation. nih.govrsc.org
Derivatization is particularly useful in HPLC for enhancing detection. libretexts.org Since the precursor amine is a primary amine, it can be readily reacted with reagents that introduce a highly responsive chromophore or fluorophore. oup.com Common derivatizing agents include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl), which create derivatives with strong UV absorbance or fluorescence, significantly lowering detection limits. nih.gov
For GC analysis, derivatization aims to increase volatility and reduce polarity. phenomenex.com Silylating reagents can replace the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group, resulting in a derivative that is more amenable to GC analysis. researchgate.netphenomenex.com
| Reagent | Target Functional Group | Purpose | Analytical Technique | Reference |
|---|---|---|---|---|
| Dansyl Chloride | Primary/Secondary Amines | Enhanced fluorescence/UV detection | HPLC | rsc.orgnih.gov |
| FMOC-Cl | Primary/Secondary Amines | Enhanced fluorescence detection | HPLC | rsc.orgnih.gov |
| BSTFA (Silylating agent) | Amides, Amines, Carboxylic Acids | Increase volatility, improve peak shape | GC | phenomenex.com |
| Trifluoroacetic Anhydride (TFAA) | Amines, Alcohols | Increase volatility, enhance ECD response | GC | jfda-online.com |
Spectrophotometric and Spectrofluorometric Assays for Biochemical Studies (e.g., Ellman's Assay, MTT Assay)
In biochemical and cellular studies, spectrophotometric assays are not used to quantify N-[1-(1-naphthalenyl)ethyl]-acetamide itself, but rather to measure its biological effects.
Ellman's Assay is a method to quantify free sulfhydryl (thiol) groups. wikipedia.org The assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, which reacts with a thiol group to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB), whose absorbance is measured at 412 nm. bmglabtech.comfishersci.com In research involving N-[1-(1-naphthalenyl)ethyl]-acetamide, this assay could be used to determine if the compound affects the concentration of thiol-containing molecules like glutathione (B108866) or cysteine in a biological system, or if it interacts with thiol groups in enzymes. longdom.orgbroadpharm.com
The MTT Assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. springernature.com The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living, metabolically active cells. aatbio.comabcam.com The amount of formazan produced, quantified by measuring its absorbance around 570 nm after solubilization, is directly proportional to the number of viable cells. wikipedia.orgberkeley.edu This assay would be employed to evaluate the potential cytotoxic or cytostatic effects of N-[1-(1-naphthalenyl)ethyl]-acetamide on cultured cells.
Q & A
Q. What are the recommended synthetic routes for Acetamide, N-[1-(1-naphthalenyl)ethyl]-?
The synthesis typically involves coupling reactions between naphthalene derivatives and acetamide precursors. Key methods include:
- Nucleophilic substitution : Reacting 1-naphthylethylamine with acetyl chloride in anhydrous conditions, followed by purification via column chromatography .
- Multicomponent condensation : Utilizing naphthol, aldehydes, and acetamide derivatives under acidic catalysis (e.g., HCl or acetic acid) to form the target compound . Yield optimization requires controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .
Q. How can the structural integrity of Acetamide, N-[1-(1-naphthalenyl)ethyl]- be validated post-synthesis?
- Spectroscopic techniques :
- IR spectroscopy : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- NMR : Analyze ¹H and ¹³C signals for the naphthalenyl group (δ 7.2–8.5 ppm for aromatic protons) and acetamide methyl group (δ 1.9–2.1 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 276 for the parent ion) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs exhibit:
- Anti-inflammatory effects : Inhibition of COX-2 enzymes via hydrogen bonding with catalytic residues (e.g., Tyr385) .
- Analgesic properties : Modulation of pain pathways through interaction with opioid receptors . Initial screening should use in vitro assays (e.g., LPS-induced macrophage inflammation) followed by murine models for dose-response validation .
Advanced Research Questions
Q. How does the chiral configuration of the ethyl-naphthalenyl moiety influence biological activity?
- Enantiomeric specificity : The (R)-configuration in analogs like N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide enhances binding to serotonin receptors (Ki = 12 nM) compared to the (S)-form (Ki = 210 nM) .
- Steric effects : Bulky substituents on the naphthalenyl group reduce off-target interactions, improving selectivity for kinase targets . Chiral resolution via HPLC with a cellulose-based column is recommended for isolating active enantiomers .
Q. What computational strategies are effective for predicting binding affinities of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2). Key residues for hydrogen bonding include Arg120 and Tyr355 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate docking results . Experimental validation via surface plasmon resonance (SPR) is critical to confirm computed binding constants .
Q. How can contradictory data on substituent effects be resolved?
Discrepancies in bioactivity between para- and meta-substituted analogs arise from:
- Electronic effects : Nitro groups at the para position increase electron-withdrawing capacity, enhancing receptor affinity by 40% compared to meta substitution .
- Solubility differences : Polar substituents (e.g., –NO₂) improve aqueous solubility but reduce membrane permeability . Systematic structure-activity relationship (SAR) studies with standardized assay conditions (pH, solvent) are advised .
Q. What experimental designs are optimal for studying metabolic stability?
- In vitro hepatic microsome assays : Incubate the compound with rat liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-specific interactions . Metabolite identification should employ high-resolution mass spectrometry (HRMS) and isotopic labeling .
Methodological Guidelines
Best practices for optimizing reaction yields in synthesis:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amine precursors .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for accelerating condensation reactions .
- Workflow : Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and catalyst loading interactions .
Strategies for resolving spectral overlaps in characterization:
- 2D NMR (HSQC, HMBC) : Differentiate naphthalenyl protons from aromatic impurities .
- DEPT-135 : Identify CH₂ and CH₃ groups in crowded spectra .
Approaches to validate target engagement in cellular assays:
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins upon ligand binding .
- Knockdown/knockout models : CRISPR/Cas9-edited cell lines to confirm phenotype rescue by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
